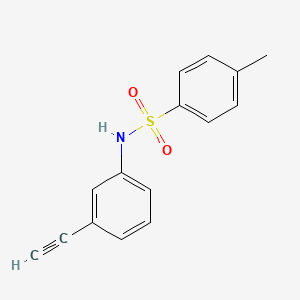

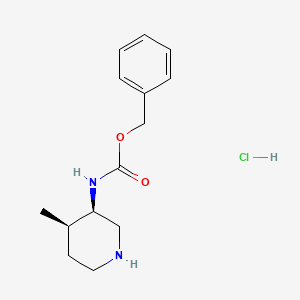

N-(3-ethynylphenyl)-4-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Erlotinib, sold under the brand name Tarceva, is a medication used to treat non-small cell lung cancer (NSCLC) and pancreatic cancer . It is specifically used for NSCLC with mutations in the epidermal growth factor receptor (EGFR) — either an exon 19 deletion (del19) or exon 21 (L858R) substitution mutation — which has spread to other parts of the body .

Synthesis Analysis

Erlotinib hydrochloride was obtained by traditional synthesis by alkylation, nitration, hydrogenolysis, cyclization, chlorination, condensation, and nucleophilic substitution with ethyl 3,4-dihydroxybenzoate .Molecular Structure Analysis

The molecular formula of Erlotinib is C22H23N3O4 . Its average mass is 393.443 g/mol and its monoisotopic mass is 393.169556 Da .Chemical Reactions Analysis

During the synthesis of Erlotinib, a chlorinated byproduct, 4-chloro-6 (2-chloroethoxy)-7- (2-methoxyethoxy)quinazoline, is readily formed if the ratio of the reactants, reaction temperature, and reaction time were not well controlled . The chlorinated byproduct reacts with 3-ethynylaniline to produce the impurity N-(3-ethynylphenyl)-6 (2-chloroethoxy)-7- (2-methoxyethoxy)quinazolin-4-amine hydrochloride .Physical And Chemical Properties Analysis

Erlotinib is a solid substance . It should be stored sealed in dry conditions at 2-8°C .Scientific Research Applications

- Researchers have explored EMBS as a novel EGFR inhibitor, aiming to suppress cancer cell growth. Its chemical structure allows it to bind to EGFR, disrupting downstream signaling pathways and inhibiting tumor progression .

- CD spectroscopy provides insights into the secondary structure of proteins and nucleic acids. EMBS’s interaction with biomolecules can be probed using this technique .

Anticancer Activity

Biophysical Studies

Mechanism of Action

Erlotinib is a small-molecule tyrosine kinase inhibitor which targets tyrosine kinase epidermal growth factor receptor subtypes (EGFR-TK). Its mechanism of action is inhibition of EGFR-TK phosphorylation and blocking of tumor cell signal transduction by competing with the substrate and thus inhibiting growth of the tumor cells and inducing their apoptosis .

Safety and Hazards

properties

IUPAC Name |

N-(3-ethynylphenyl)-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2S/c1-3-13-5-4-6-14(11-13)16-19(17,18)15-9-7-12(2)8-10-15/h1,4-11,16H,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPJMAWITDKNNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-ethynylphenyl)-4-methylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(E)-(2-ethoxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2656299.png)

![4-[4-(Tert-butyl)phenoxy]-2-(2-pyridinyl)-5-pyrimidinyl methyl ether](/img/structure/B2656301.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2656302.png)

![3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid](/img/structure/B2656304.png)

![2-[7-(Methoxycarbonyl)-1,2,3,4-tetrahydronaphthalen-1-yl]acetic acid](/img/structure/B2656306.png)

![4-[4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbonyl]benzaldehyde](/img/structure/B2656309.png)

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-3-phenylsulfanylpropanamide](/img/structure/B2656319.png)